molecular formula C19H35N3O3 B14792781 tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate

tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate

Katalognummer: B14792781
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: MOUSCWHPCAAVEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(cyclopropyl)carbamate is a complex organic compound that features a tert-butyl group, an amino acid derivative, and a cyclohexyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(cyclopropyl)carbamate typically involves multiple steps, starting with the protection of the amino group using a tert-butyl carbamate (Boc) group. This is followed by the coupling of the protected amino acid derivative with a cyclohexylamine derivative under peptide coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated peptide synthesizers and large-scale purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the amino and carbamate groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection of the Boc group, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group would yield the free amine, while oxidation could produce various oxides depending on the oxidizing agent used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(cyclopropyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.

    Industry: Used in the production of specialized chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other carbamate-protected amino acid derivatives, such as:

  • tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)carbamate
  • tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclopropyl)carbamate

Uniqueness

What sets tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(cyclopropyl)carbamate apart is its unique combination of a cyclohexyl ring and a cyclopropyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Eigenschaften

Molekularformel

C19H35N3O3

Molekulargewicht

353.5 g/mol

IUPAC-Name

tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate

InChI

InChI=1S/C19H35N3O3/c1-12(2)16(20)17(23)21-14-8-6-7-9-15(14)22(13-10-11-13)18(24)25-19(3,4)5/h12-16H,6-11,20H2,1-5H3,(H,21,23)

InChI-Schlüssel

MOUSCWHPCAAVEK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)NC1CCCCC1N(C2CC2)C(=O)OC(C)(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.